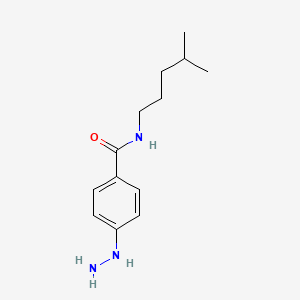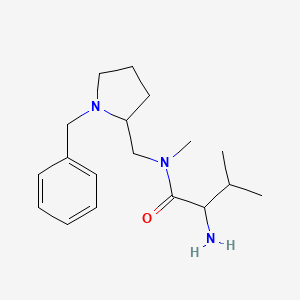
4-hydrazinyl-N-(4-methylpentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-N-(4-methylpentyl)benzamide is an organic compound with a complex structure that includes a hydrazine group and a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-(4-methylpentyl)benzamide typically involves the reaction of 4-methylpentylamine with benzoyl chloride to form N-(4-methylpentyl)benzamide. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow processes and microreactor systems could be employed to optimize reaction conditions and improve yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-N-(4-methylpentyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms.
Applications De Recherche Scientifique
4-Hydrazinyl-N-(4-methylpentyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 4-hydrazinyl-N-(4-methylpentyl)benzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Methoxy-N-(4-methylbenzyl)benzamide
- N-(3-Amino-4-methylphenyl)benzamide
Uniqueness
4-Hydrazinyl-N-(4-methylpentyl)benzamide is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity compared to other similar benzamide derivatives. This uniqueness makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C13H21N3O |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
4-hydrazinyl-N-(4-methylpentyl)benzamide |
InChI |
InChI=1S/C13H21N3O/c1-10(2)4-3-9-15-13(17)11-5-7-12(16-14)8-6-11/h5-8,10,16H,3-4,9,14H2,1-2H3,(H,15,17) |
Clé InChI |
FBPMLTBDFUWJGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCNC(=O)C1=CC=C(C=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)



![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)


![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)


![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)
